N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
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Overview
Description
“N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide” is a complex organic compound. It contains a 4-methylpiperazine group, which is a common building block used in organic synthesis . This compound is used in the manufacture of various pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N’-(4-Methylpiperazine-1-carbonothioyl) picolinohydrazonamide” was synthesized by the reduction of cyanopyridine in the presence of 4-Methylpiperazine-1-carbothiohydrazide in MeOH with Na metal .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a 4-methylpiperazine group attached to a phenyl group through a carbonyl group. The phenyl group is further attached to a prop-2-enamide group .Properties
IUPAC Name |
N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-15(20)17-12-13-4-6-14(7-5-13)16(21)19-10-8-18(2)9-11-19/h3-7H,1,8-12H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUKXJWFYMVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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